Regioisomeric Purity Enables Reproducible p38α MAP Kinase Inhibitor SAR — Direct Comparison of N-Substituted Pyridin-4-yl Imidazoles
The unambiguous regiochemistry of the pyridin-4-yl group on the imidazole scaffold is essential for biological activity. Wagner et al. (2003) demonstrated that the regiospecifically synthesized N-substituted pyridin-4-yl imidazole 2a (bearing the pyridin-4-yl at the imidazole 5-position, analogous to the target compound) is a potent p38 MAP kinase inhibitor, whereas its regioisomer 2b (pyridin-4-yl at the 4-position) shows negligible inhibition [1]. The target compound (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine, supplied at a minimum purity of 97% by AKSci , provides the correct 5-pyridin-4-yl regiochemistry, minimizing the risk of regioisomeric contamination that would compromise downstream kinase inhibitor development.
| Evidence Dimension | Regiochemistry-dependent p38 MAP kinase inhibition (qualitative activity) |
|---|---|
| Target Compound Data | 5-(Pyridin-4-yl)-1H-imidazol-2-yl scaffold (regioisomer 2a-type): potent p38 inhibition [1] |
| Comparator Or Baseline | 4-(Pyridin-4-yl)-1H-imidazol-2-yl scaffold (regioisomer 2b-type): essentially inactive against p38 [1] |
| Quantified Difference | Regioisomer 2a is active; regioisomer 2b is inactive — qualitative but definitive [1] |
| Conditions | Recombinant p38 MAP kinase inhibition assay; compounds synthesized via regiospecific routes and verified by GC/MS and ¹H NMR [1] |
Why This Matters
Selecting the correct 5-pyridin-4-yl regioisomer is a prerequisite for meaningful kinase inhibitor SAR; procurement of the wrong regioisomer would generate false-negative or inconsistent biological data.
- [1] Wagner, G. K., Kotschenreuther, D., Zimmermann, W., & Laufer, S. A. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and ¹H NMR. Journal of Organic Chemistry, 68(11), 4527–4530. https://doi.org/10.1021/jo034119g View Source
